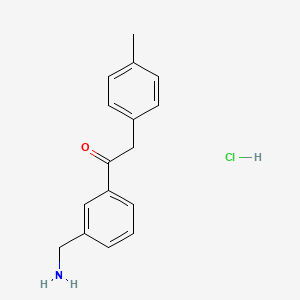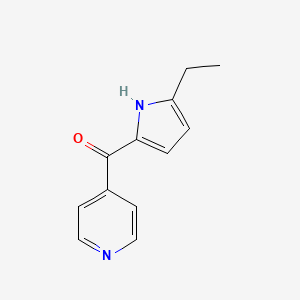
(2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid is a chiral compound with a complex structure. It is characterized by its tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The compound also features a carboxylic acid group, a ketone group, and a methyl group, making it a versatile molecule in organic synthesis and various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a precursor molecule, followed by cyclization to form the tetrahydrofuran ring. The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic catalysts to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products. Advanced purification techniques, such as crystallization or chromatography, are employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, esters, amides, and other substituted compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of (2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact mechanism can vary based on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid: shares similarities with other tetrahydrofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral centers and functional groups make it a valuable compound for stereoselective synthesis and various scientific applications.
Eigenschaften
Molekularformel |
C11H18O4 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
(2S,3S,4R)-4-methyl-5-oxo-2-pentyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-3-4-5-6-8-9(10(12)13)7(2)11(14)15-8/h7-9H,3-6H2,1-2H3,(H,12,13)/t7-,8+,9+/m1/s1 |
InChI-Schlüssel |
VRNXAQRALVPTGJ-VGMNWLOBSA-N |
Isomerische SMILES |
CCCCC[C@H]1[C@H]([C@H](C(=O)O1)C)C(=O)O |
Kanonische SMILES |
CCCCCC1C(C(C(=O)O1)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)
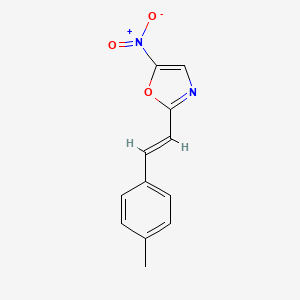
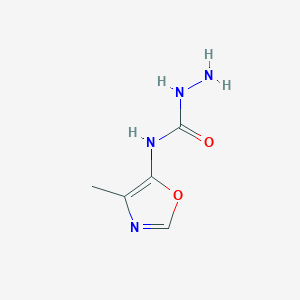
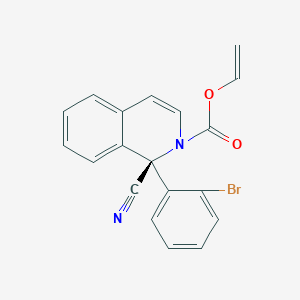




![1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one](/img/structure/B12873749.png)
